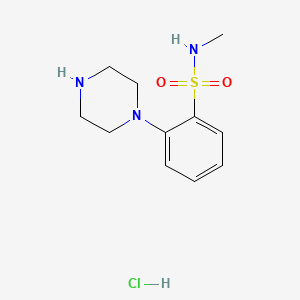

N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride

説明

N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C11H18ClN3O2S and its molecular weight is 291.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase, which are crucial for metabolic processes . The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its activity and affecting the overall biochemical pathway.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce apoptosis in certain cancer cell lines by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels . Additionally, it can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The sulfonamide group of the compound binds to the active site of target enzymes, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and changes in gene expression . Furthermore, the compound’s interaction with cellular receptors can activate or inhibit signaling pathways, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A, which facilitates its biotransformation into active or inactive metabolites . This metabolic process can influence the compound’s efficacy and toxicity, depending on the levels of metabolites produced.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins in the bloodstream can influence the compound’s distribution and bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and mitochondria, where it interacts with target enzymes and disrupts cellular processes . Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity within different cellular compartments.

生物活性

N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its biological activity, particularly as an enzyme inhibitor. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄ClN₃O₂S

- CAS Number : 1251924-57-8

This compound features a sulfonamide functional group attached to a piperazine ring, which is crucial for its biological activity.

Enzyme Inhibition

N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide exhibits significant inhibitory effects on key enzymes, notably acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is compromised .

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 11.7 | |

| 12-Lipoxygenase | Non-competitive | <10 |

Antimicrobial and Anticancer Properties

Research indicates that sulfonamide derivatives, including N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide, possess antimicrobial and anticancer properties. The compound has been studied for its potential applications in treating infections and various types of cancer due to its ability to inhibit specific enzymes involved in cell proliferation and survival.

The mechanism of action involves binding to the active site or allosteric site of target enzymes, preventing substrate access and subsequent enzymatic reactions. This inhibition can lead to various biological effects depending on the specific enzyme targeted.

Neuroprotective Effects

A study focusing on the neuroprotective effects of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide highlighted its potential in reducing neuroinflammation and oxidative stress in neuronal cells. The compound was shown to modulate signaling pathways associated with neuronal survival and apoptosis, suggesting its utility in neurodegenerative disease models .

Anticancer Activity

In a comparative analysis of several piperazine derivatives, N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide demonstrated notable antiproliferative activity against various cancer cell lines. The IC₅₀ values ranged from 19.9 to 75.3 µM across different cancer types, indicating a promising therapeutic index for further development .

Table 2: Anticancer Activity Profiles

科学的研究の応用

Pharmaceutical Development

N-Methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride has been investigated for several pharmaceutical applications:

- Neurodegenerative Diseases : Research indicates that this compound can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound may increase acetylcholine levels, potentially aiding in the treatment of Alzheimer's disease and other cognitive disorders.

- Antifungal Agents : The compound has been utilized in synthesizing benzimidazole-containing antifungal agents. Studies have shown promising antifungal activity against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections.

- Antimalarial and Anticancer Properties : As part of the sulfonamide class, it exhibits potential antimalarial and anticancer activities. This broad spectrum of biological activity makes it a valuable candidate for further pharmaceutical development.

Enzyme Inhibition Studies

The compound's ability to inhibit various enzymes has been extensively studied:

- Acetylcholinesterase (AChE) : Significant inhibition has been documented, suggesting its utility in treating neurodegenerative diseases.

- Tyrosinase : Inhibition studies indicate potential applications in skin depigmentation and treatment of hyperpigmentation disorders.

- α-Amylase and α-Glucosidase : These enzymes are critical in carbohydrate metabolism; inhibition could lead to applications in managing diabetes .

Case Studies

Several studies have documented the applications of this compound:

- Study on Neuroprotective Effects : A study published in 2024 demonstrated that derivatives of benzene sulfonamides, including this compound, exhibited neuroprotective effects through AChE inhibition. The results indicated a significant increase in acetylcholine levels in vitro, supporting its potential use in Alzheimer's treatment .

- Antifungal Activity Assessment : Another study evaluated the antifungal properties against Candida albicans. The synthesized derivatives showed varying degrees of antifungal activity, with some compounds exhibiting IC50 values comparable to established antifungals, indicating their potential as new therapeutic agents.

- Antioxidant Capacity Investigation : Hybrid compounds involving piperazine and benzene sulfonamides were assessed for antioxidant activities using various assays (DPPH, ABTS). The results showed significant antioxidant capacity, suggesting additional therapeutic avenues for oxidative stress-related conditions .

特性

IUPAC Name |

N-methyl-2-piperazin-1-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S.ClH/c1-12-17(15,16)11-5-3-2-4-10(11)14-8-6-13-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAYQODILAAFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。